D-Xylulose

Description

Contextualizing D-Xylulose within Carbohydrate Metabolism

This compound occupies a key position within carbohydrate metabolism, particularly as an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). ontosight.aicaymanchem.com This pathway is parallel to glycolysis and is crucial for generating NADPH and producing pentoses from glucose-6-phosphate. ontosight.ai These products are essential for processes such as nucleic acid synthesis, fatty acid synthesis, and maintaining cellular redox balance. ontosight.ai

Within the PPP, this compound is converted to this compound 5-phosphate by the enzyme xylulokinase. ontosight.aicaymanchem.com this compound 5-phosphate is a critical intermediate in the non-oxidative branch of the PPP, where it acts as a donor of two-carbon ketone groups in transketolase reactions. wikipedia.org These reactions are vital for interconverting sugars and producing precursors for nucleotide biosynthesis and glycolysis intermediates like glyceraldehyde 3-phosphate.

Beyond the PPP, this compound is also involved in the glucuronate-xylulose pathway, where it is produced from xylitol (B92547) through oxidation catalyzed by xylitol dehydrogenase. caymanchem.comreactome.orgontosight.ai This pathway links the metabolism of glucuronate to the PPP. reactome.org In mammals, this pathway is active in the liver and kidneys. rcsb.orgresearchgate.net

Some microorganisms can utilize this compound as a sole carbon source. ontosight.ai In these organisms, D-xylose, a prevalent sugar in lignocellulosic biomass, can be converted to this compound by xylose isomerase or through a two-step process involving xylose reductase and xylitol dehydrogenase. wikipedia.orgoup.com Subsequently, this compound is phosphorylated to this compound 5-phosphate, entering the PPP for further metabolism. wikipedia.orgoup.com

Historical Perspectives on this compound Research

Early research into this compound was closely tied to the investigation of carbohydrate metabolism and the identification of key metabolic intermediates. Its presence and role in the pentose phosphate pathway were significant discoveries that helped elucidate the complex network of sugar interconversions within cells.

The study of enzymes involved in this compound metabolism, such as xylulokinase and xylitol dehydrogenase, has been a focus of research. The characterization of human xylulokinase, for instance, including its kinetic parameters and crystal structure, has provided insights into its function and potential roles in metabolic health. rcsb.orgresearchgate.net Research has shown that human xylulokinase is selective for this compound. rcsb.org

Furthermore, the discovery and characterization of the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, which utilizes a derivative of this compound, 1-deoxy-D-xylulose 5-phosphate, as a precursor for isoprenoid, thiamine (B1217682) (vitamin B1), and pyridoxol (vitamin B6) biosynthesis in many bacteria, plants, and parasites, represents another important historical line of research related to this compound chemistry. wikipedia.orgnih.govscielo.br This pathway, also known as the methylerythritol phosphate (MEP) pathway, is distinct from the mevalonate (B85504) pathway found in humans and has been explored as a target for antimicrobial and herbicidal drug development. nih.govscielo.brfrontiersin.org

Significance of this compound as a Central Metabolite

This compound holds significance as a central metabolite due to its pivotal role in connecting different metabolic pathways. Its conversion to this compound 5-phosphate serves as a crucial link between the glucuronate-xylulose pathway and the pentose phosphate pathway. reactome.org

This compound 5-phosphate itself is not merely an intermediate but also acts as a signaling molecule. wikipedia.orgnih.gov Research indicates that this compound 5-phosphate can regulate glycolysis by activating protein phosphatase, which in turn affects the activity of phosphofructokinase and the production of fructose (B13574) 2,6-bisphosphate. wikipedia.orgnih.gov This regulatory role highlights the importance of this compound metabolism in controlling glucose utilization and lipogenesis. rcsb.orgresearchgate.netnih.gov

The involvement of this compound and its phosphorylated derivative in the PPP underscores their fundamental importance in providing precursors for nucleotide synthesis, essential for DNA and RNA formation, and generating NADPH, vital for reductive biosynthesis and combating oxidative stress. ontosight.ai

Furthermore, in organisms that utilize D-xylose, the conversion of D-xylose to this compound is a necessary step for channeling this abundant sugar into central metabolic routes, enabling the organism to derive energy and biomass from this carbon source. wikipedia.orgoup.com The engineering of microorganisms for efficient xylose utilization, often involving the this compound intermediate, is an active area of biotechnology research aimed at sustainable production of fuels and chemicals from renewable biomass. researchgate.netplos.org

While not a major human nutrient obtained directly from the diet, the endogenous production and metabolism of this compound and this compound 5-phosphate are integral to human carbohydrate metabolism and its regulation. nih.govwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

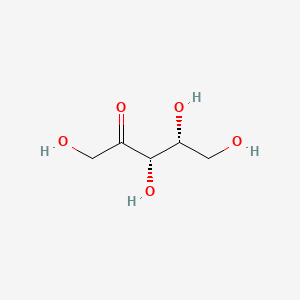

(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-WUJLRWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415364, DTXSID201337597 | |

| Record name | D-Xylulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Threo-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-84-8, 5962-29-8 | |

| Record name | D-Xylulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylulose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Threo-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLULOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N4LZL67SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | XYLULOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSC9WAF8X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

D Xylulose Biosynthesis Pathways

D-Xylose Catabolism and D-Xylulose Formation in Microorganisms

Microorganisms capable of utilizing D-xylose as a carbon source possess specific enzymatic machinery to convert it into metabolic intermediates. The initial conversion of D-xylose to this compound is a key step in this process, linking xylose uptake to downstream metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgmdpi.comontosight.ai

Isomerase Pathway (D-xylose to this compound)

The isomerase pathway is a direct route for the conversion of D-xylose to this compound. This pathway is characteristic of many bacteria and some anaerobic fungi. wikipedia.orgtaylorandfrancis.comnih.gov

In the isomerase pathway, the enzyme xylose isomerase (XylA, EC 5.3.1.5) catalyzes the direct isomerization of D-xylose to this compound. wikipedia.orgtaylorandfrancis.comnih.gov This reaction involves the conversion of an aldose (D-xylose) to a ketose (this compound) without the need for cofactors like NAD(P)H in the isomerization step itself. taylorandfrancis.com Xylose isomerase is a key enzyme for efficient xylose utilization in organisms employing this pathway. researchgate.net The xylA gene encodes for xylose isomerase. taylorandfrancis.comnih.gov

The isomerization of D-xylose to this compound catalyzed by xylose isomerase is a reversible reaction. At equilibrium, the reaction typically favors the formation of D-xylose over this compound. wikipedia.org For instance, at equilibrium, the mixture may consist of approximately 83% D-xylose and 17% this compound, indicating that the conversion of xylose to xylulose is energetically unfavorable under standard conditions. wikipedia.org

Studies on the kinetics and thermodynamics of xylose isomerase from various sources have been conducted. These studies often investigate parameters such as optimum temperature and pH, thermal stability, and substrate affinity (Km) and catalytic efficiency (kcat/Km) for D-xylose and other potential substrates like D-glucose. oup.comamazon.comresearchgate.net For example, xylose isomerase from Ciona intestinalis showed optimum activity at specific temperature and pH conditions, with a specific activity on D-xylose of 0.331 µmol/mg/min. oup.com Another study on xylose isomerase from Thermotoga naphthophila RKU-10 reported optimum temperature and pH for D-glucose isomerization, and stability at various temperatures and pH levels. researchgate.net The Km values for glucose and xylose can vary depending on the enzyme source. researchgate.net The thermal behavior, including heat inactivation thermodynamics, has also been characterized for some xylose isomerases. amazon.comabebooks.co.ukgalaxus.ch The thermodynamic driving force and enzyme protein cost in xylose metabolism involving xylose isomerase have been analyzed, indicating that while xylose utilization can yield more ATP stoichiometrically, glucose metabolism might be thermodynamically more favorable and require less enzyme cost initially. nih.gov

Role of Xylose Isomerase (XylA)

Oxido-reductase Pathway (D-xylose to xylitol (B92547) to this compound)

The oxido-reductase pathway, also known as the Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) pathway, is the predominant route for D-xylose catabolism in most yeasts and filamentous fungi. wikipedia.orgmdpi.commdpi.com This pathway involves two enzymatic steps with xylitol as an intermediate. wikipedia.orgmdpi.com

The first step in the oxido-reductase pathway is the reduction of D-xylose to xylitol, catalyzed by xylose reductase (XR, EC 1.1.1.21). wikipedia.orgmdpi.comasm.org This enzyme utilizes a reduced nicotinamide (B372718) adenine (B156593) dinucleotide cofactor, either NADH or NADPH, for its activity. wikipedia.orgnih.govajol.info The cofactor preference of XR can vary depending on the microbial species. Many XRs show a preference for NADPH, while some can utilize both cofactors, and a few prefer NADH. nih.govajol.infotandfonline.com The cofactor specificity of XR is important for maintaining the cellular redox balance. nih.gov XR activity is typically measured by monitoring the oxidation of NAD(P)H spectrophotometrically. asm.orgajol.infoscielo.br Factors like aeration rate can influence XR activity and xylitol production, as oxygen availability is related to cofactor regeneration. mdpi.comscielo.br

Xylose Reductase (XR) Activity and Cofactor Dependence (e.g., NADH/NADPH)

This compound Formation in Mammalian Glucuronate Pathway

In mammals, this compound is an intermediate in the glucuronate pathway, a metabolic route that originates from D-glucuronate. nih.govwikipathways.org This pathway serves as a means to convert D-glucuronate, which can be generated from the degradation of glucuronidated proteins, back into intermediates that can enter the pentose phosphate pathway or glycolysis. wikipathways.org The conversion of D-glucuronate to this compound involves a series of enzymatic steps, proceeding through intermediates such as L-gulonate, 3-dehydro-L-gulonate, L-xylulose, and xylitol before the formation of this compound. wikipathways.org

Role of NAD+-linked Xylitol Dehydrogenase (EC 1.1.1.9)

A key step in the mammalian glucuronate pathway leading to this compound formation is the oxidation of xylitol. This reaction is catalyzed by NAD+-linked xylitol dehydrogenase, also known as this compound reductase (EC 1.1.1.9). expasy.orgqmul.ac.ukgenome.jpecmdb.ca This enzyme facilitates the conversion of xylitol to this compound, utilizing NAD+ as a coenzyme, which is reduced to NADH in the process. qmul.ac.ukgenome.jp The systematic name for this enzyme is xylitol:NAD+ 2-oxidoreductase (this compound-forming). qmul.ac.ukgenome.jp While this enzyme is primarily known for its role in this compound formation from xylitol, it can also act as an L-erythrulose reductase. expasy.orgqmul.ac.ukgenome.jp NAD+-linked xylitol dehydrogenase is distributed in many mammalian tissues, with the liver being a primary organ where this conversion occurs. researchgate.net

The reaction catalyzed by NAD+-linked xylitol dehydrogenase can be represented as follows: Xylitol + NAD⁺ <=> this compound + NADH + H⁺ qmul.ac.ukgenome.jp

Precursor Role in Pentitol (B7790432) Synthesis (e.g., D-Arabitol)

While the glucuronate pathway leads to the formation of this compound, pentitols like xylitol and D-arabitol are also related in metabolic pathways. This compound can be converted to xylitol by L-xylulose reductase (dicarbonyl/L-xylulose reductase), an NADPH-dependent enzyme that catalyzes the reversible reduction of L-xylulose to xylitol. wikipathways.org Although the direct conversion of this compound specifically as a precursor for pentitol synthesis like D-arabitol in mammalian systems isn't explicitly detailed as a primary fate in the provided information, D-arabitol itself is a sugar alcohol (pentitol) that can be formed by the reduction of either arabinose or lyxose. wikipedia.org Xylitol, formed from the reduction of L-xylulose in the glucuronate pathway, is the direct precursor to this compound via NAD+-linked xylitol dehydrogenase. qmul.ac.ukgenome.jpecmdb.ca The metabolic interconversion between these pentoses and pentitols highlights the interconnectedness of these pathways.

Synthetic and Biocatalytic Production of this compound

Beyond its natural occurrence in metabolic pathways, this compound can also be produced through synthetic and biocatalytic methods. These approaches are particularly relevant for obtaining this compound for various applications, including research and industrial processes.

Enzymatic Isomerization from D-Xylose

A prominent biocatalytic method for producing this compound is the enzymatic isomerization of D-xylose. uni.lu This reaction is catalyzed by xylose isomerase (EC 5.3.1.5), an enzyme that facilitates the reversible interconversion between D-xylose (an aldose) and this compound (a ketose). wikipedia.orgacs.orgqmul.ac.uk Xylose isomerase is also commonly known as glucose isomerase due to its ability to catalyze the isomerization of D-glucose to D-fructose, a reaction widely used in the food industry for producing high-fructose corn syrup. wikipedia.orgacs.orginnovationnewsnetwork.com

The enzymatic isomerization of D-xylose to this compound involves the enzyme binding the closed ring form of D-xylose, followed by ring opening and isomerization via a hydride-shift mechanism in the enzyme's active site, which typically contains divalent metal ions like magnesium. qmul.ac.ukresearchgate.net

The reaction catalyzed by xylose isomerase is: D-Xylose <=> this compound wikipedia.orgacs.orgqmul.ac.uk

This enzymatic approach offers a specific and efficient route for this compound production from readily available D-xylose. acs.orgresearchgate.netnih.gov

Chemical Synthesis Methodologies

Chemical synthesis methods also exist for the production of this compound. While specific detailed methodologies were not extensively covered in the provided search results, chemical conversion methods, such as the Lobry de Bruyn-Alberda van Ekenstein transformation, can lead to the isomerization of aldoses to ketoses. acs.org However, these chemical methods are often less specific than enzymatic approaches and can result in the formation of undesirable byproducts, including non-metabolizable sugars. acs.org The development of more specific and efficient chemical synthesis routes for this compound remains an area of interest in carbohydrate chemistry.

Metabolic Fates and Downstream Pathways of D Xylulose

D-Xylulose Phosphorylation to this compound 5-Phosphate (Xu5P)

The phosphorylation of this compound to this compound 5-phosphate represents a critical juncture that connects various metabolic routes to the central pentose (B10789219) phosphate (B84403) pathway. caymanchem.comnih.govnih.gov

Role of Xylulokinase (XK / XylB; EC 2.7.1.17)

The enzyme responsible for catalyzing the phosphorylation of this compound is xylulokinase (XK), also identified as D-xylulokinase or XylB. reactome.orgwikipedia.orgebi.ac.ukgenome.jp This enzyme facilitates the transfer of a phosphate group to this compound. reactome.orgwikipedia.org In mammalian systems, XK functions as the terminal enzyme within the glucuronate-xylulose pathway, exhibiting activity predominantly in the liver and kidneys. nih.govnih.govresearchgate.net Xylulokinase is classified under the transferase family of enzymes, specifically as a phosphotransferase that utilizes an alcohol group as the phosphate acceptor. wikipedia.org

ATP-dependent Phosphorylation Mechanism

The phosphorylation reaction mediated by xylulokinase is strictly dependent on the presence of ATP. caymanchem.comnih.govnih.govwikipedia.org During this process, ATP acts as the donor molecule, providing a phosphate group that is transferred to this compound. wikipedia.orgtandfonline.com This enzymatic conversion yields this compound 5-phosphate and ADP as products. reactome.orgwikipedia.org The systematic nomenclature for this enzyme, ATP:this compound 5-phosphotransferase, precisely describes its catalytic activity. wikipedia.orggenome.jp Structural investigations of human xylulokinase have revealed a characteristic two-domain architecture typical of the sugar kinase superfamily. nih.govresearchgate.net The binding of this compound occurs in one domain, while ADP binds to the other, necessitating a significant conformational change within the enzyme to enable catalysis. nih.govresearchgate.net

Enzymatic Synthesis of this compound 5-Phosphate

This compound 5-phosphate can be synthesized enzymatically from this compound through the catalytic action of xylulokinase. tandfonline.comcdnsciencepub.com This enzymatic approach provides a direct and efficient method for the production of Xu5P. For laboratory synthesis, recombinant xylulokinase is frequently employed. To sustain the reaction, an ATP regeneration system, such as the coupled phosphoenolpyruvate (B93156) (PEP) and pyruvate (B1213749) kinase (PK) system, is often used to ensure a continuous supply of ATP. tandfonline.comtandfonline.com While the production of sugar phosphates like Xu5P via microbial fermentation is challenging due to their inherent negative charge, enzymatic methods offer a practical alternative for their synthesis. nih.govresearchgate.net

This compound 5-Phosphate (Xu5P) in the Pentose Phosphate Pathway (PPP)

This compound 5-phosphate occupies a central position as an intermediate within the pentose phosphate pathway, a metabolic route that operates alongside glycolysis. caymanchem.comwikipedia.orgnih.govnih.govreactome.org The PPP is vital for the generation of NADPH, which is crucial for various reductive biosynthetic processes and for protecting cells against oxidative damage. nih.gov Additionally, it provides essential precursors for the synthesis of nucleotides. nih.gov

Xu5P as a Key Intermediate in the Non-Oxidative Branch

Within the pentose phosphate pathway, Xu5P serves as a key intermediate specifically within the non-oxidative branch. caymanchem.comwikipedia.orgnih.gov This segment of the pathway involves a series of reversible enzymatic reactions that facilitate the rearrangement of the carbon skeletons of sugar phosphates. nih.gov Xu5P is generated in this branch from D-ribulose 5-phosphate through the enzymatic activity of ribulose-5-phosphate 3-epimerase. wikipedia.orgnih.gov

Transketolase Reactions Involving Xu5P as a Two-Carbon Donor

In the non-oxidative branch of the PPP, this compound 5-phosphate actively participates in reactions catalyzed by transketolase. caymanchem.comwikipedia.orgnih.gov Transketolase is an enzyme responsible for the transfer of a two-carbon unit, specifically a glycoaldehyde group, from a ketose phosphate donor molecule to an aldose phosphate acceptor molecule. researchgate.net In these reactions, Xu5P functions as the donor of the two-carbon unit. caymanchem.comwikipedia.orgnih.gov For instance, transketolase can transfer a two-carbon fragment from Xu5P to ribose 5-phosphate, resulting in the formation of glyceraldehyde 3-phosphate and sedoheptulose (B1238255) 7-phosphate. Another transketolase-catalyzed reaction involves the transfer of a two-carbon unit from Xu5P to erythrose 4-phosphate, generating glyceraldehyde 3-phosphate and fructose (B13574) 6-phosphate. These transketolase reactions are essential for the interconversion of sugar phosphates and for establishing metabolic connections between the PPP and glycolysis.

Xu5P Interconversion with Ribulose 5-Phosphate by Epimerase

A key reaction involving this compound 5-phosphate within the non-oxidative phase of the pentose phosphate pathway is its reversible interconversion with D-ribulose 5-phosphate (Ru5P). libretexts.orgwikipedia.orggenome.jpnih.govwikipedia.org This reaction is catalyzed by the enzyme ribulose-phosphate 3-epimerase (RPE), also known as phosphopentose epimerase or D-ribulose 5-phosphate epimerase. genome.jpwikipedia.org

Interconnection of this compound 5-Phosphate with Glycolysis and Gluconeogenesis Pathways

This compound 5-phosphate serves as a critical link between the pentose phosphate pathway and the central energy metabolism pathways of glycolysis and gluconeogenesis. ontosight.aiplos.org The non-oxidative branch of the PPP, where Xu5P is a key intermediate, facilitates the rearrangement of carbon skeletons of pentose phosphates to produce intermediates that can enter glycolysis. libretexts.orgplos.orgfrontiersin.org

The primary enzymes responsible for these interconnections are transketolase (TKT) and transaldolase (TALDO). libretexts.orgfrontiersin.org These enzymes catalyze reversible transfer reactions of two-carbon (transketolase) or three-carbon (transaldolase) units between sugar phosphate substrates. libretexts.org Through these reactions, Xu5P, along with other pentose phosphates, can be converted into glycolytic intermediates such as glyceraldehyde 3-phosphate (G3P) and fructose 6-phosphate (F6P). libretexts.orgplos.orgfrontiersin.org This allows the carbon from sugars processed through the PPP to be channeled into the glycolytic pathway for energy production or into gluconeogenesis for glucose synthesis, depending on the cell's metabolic needs. libretexts.orgplos.org

In some organisms, particularly certain bacteria, an enzyme called phosphoketolase provides an alternative route for Xu5P metabolism, directly converting it into glyceraldehyde 3-phosphate and acetyl phosphate, further highlighting the connection between Xu5P metabolism and pathways feeding into central carbon metabolism. plos.orgigem.orgnih.gov

Conversion to Glyceraldehyde-3-Phosphate

A direct conversion of this compound 5-phosphate to glyceraldehyde 3-phosphate (G3P) occurs through the action of the enzyme transketolase (TKT) as part of the non-oxidative pentose phosphate pathway. libretexts.orgontosight.aifrontiersin.org This reaction involves the transfer of a two-carbon "ketol" group from Xu5P, a ketose, to an aldose sugar phosphate acceptor. libretexts.org

For example, transketolase can catalyze the reaction between Xu5P and ribose 5-phosphate (R5P) to produce glyceraldehyde 3-phosphate (a three-carbon sugar phosphate) and sedoheptulose 7-phosphate (a seven-carbon sugar phosphate). libretexts.org Another transketolase-catalyzed reaction involves Xu5P and erythrose 4-phosphate (E4P), yielding glyceraldehyde 3-phosphate and fructose 6-phosphate (F6P). libretexts.org Glyceraldehyde 3-phosphate produced in these reactions is a direct intermediate of glycolysis and can proceed through the remainder of the glycolytic pathway. libretexts.org

In certain microbial pathways, phosphoketolase catalyzes the cleavage of Xu5P in the presence of inorganic phosphate to produce glyceraldehyde 3-phosphate and acetyl phosphate. plos.orgigem.orgnih.gov This reaction also effectively channels carbon from Xu5P into a glycolytic intermediate. igem.org

Regulation of Glycolysis via PFK2/FBPase2 Interaction

Beyond providing glycolytic intermediates, this compound 5-phosphate plays a significant regulatory role in glycolysis, particularly through its interaction with the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK2/FBPase2). wikipedia.orgoup.com This enzyme is crucial for controlling the cellular concentration of fructose 2,6-bisphosphate (Fru-2,6-P2), a potent allosteric activator of phosphofructokinase 1 (PFK1), the rate-limiting enzyme of glycolysis. oup.comwikipedia.orgwikipedia.org

Xylulose-5-phosphate acts as a signaling molecule, especially in response to increased glucose availability. oup.comnih.govresearchgate.net Elevated levels of Xu5P activate a specific protein phosphatase, identified in some studies as protein phosphatase 2A (PP2A). wikipedia.orgoup.comnih.gov This phosphatase then dephosphorylates the PFK2/FBPase2 enzyme. wikipedia.orgoup.comnih.gov

Physiological and Biological Roles of D Xylulose and Its Derivatives

Role of D-Xylulose 5-Phosphate (Xu5P) in Metabolic Regulation

This compound 5-phosphate (Xu5P) is a crucial intermediate in the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway (PPP). ontosight.aiwikipedia.org It is formed from ribulose-5-phosphate by the enzyme ribulose-5-phosphate 3-epimerase. wikipedia.org Beyond its role in nucleotide synthesis and linking the PPP to glycolysis, Xu5P acts as a signaling molecule involved in the regulation of carbohydrate and lipid metabolism. researchgate.netpnas.org

Activation of Protein Phosphatase 2A (PP2A)

A key function of Xu5P is its ability to activate protein phosphatase 2A (PP2A). wikipedia.orgresearchgate.netresearchgate.netnih.govpnas.orgresearchgate.netnih.gov Research has demonstrated that Xu5P specifically activates a unique heterotrimeric PP2A in rat liver. nih.govresearchgate.net This activation is crucial for mediating the effects of carbohydrate feeding on metabolic pathways. pnas.org Studies have shown that Xu5P is the only sugar phosphate among those examined that activates this specific PP2A. nih.govresearchgate.net The Xu5P-activated PP2A is inhibited by okadaic acid, consistent with it being a type 2A phosphatase. nih.govresearchgate.net

Regulation of Carbohydrate Response Element Binding Protein (ChREBP) Transactivity

Xu5P plays a vital role in regulating the transcriptional activity of Carbohydrate Response Element Binding Protein (ChREBP). wikipedia.orgresearchgate.netresearchgate.netpnas.orgnih.govresearchgate.netnih.govnih.govresearchgate.net ChREBP is a transcription factor that activates genes involved in glycolysis, lipogenesis, and gluconeogenesis in response to increased glucose levels. nih.govnih.govresearchgate.net Xu5P activates ChREBP transactivity via PP2A-mediated dephosphorylation of ChREBP. researchgate.netresearchgate.netpnas.orgresearchgate.netnih.govnih.govresearchgate.net Under fasting conditions, ChREBP is inactivated by phosphorylation, but during feeding, Xu5P activates PP2A, which then dephosphorylates and activates ChREBP. researchgate.netnih.govresearchgate.net This dephosphorylation occurs at specific sites on the ChREBP protein, including Ser-196 and Thr-666, affecting its nuclear import and DNA binding activity. researchgate.netpnas.orgnih.govnih.govresearchgate.net

Control of Hepatic Lipogenesis and Glycolytic Gene Expression

Xu5P acts as a coordinating signal that influences both acute and long-term regulation of glucose metabolism and fat synthesis in the liver. pnas.orgpnas.orgnih.govresearchgate.net Through the activation of PP2A, Xu5P promotes the action of ChREBP, leading to increased transcription of genes encoding enzymes involved in lipogenesis, the hexose (B10828440) monophosphate shunt, and glycolysis. pnas.orgpnas.orgnih.govresearchgate.net This coordinated control is essential for the de novo synthesis of fat in response to excess carbohydrate intake. pnas.orgnih.gov Xu5P-activated PP2A is responsible for activating transcription of lipogenic enzyme genes, such as ATP citrate (B86180) lyase (ACL), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS), as well as the L-type pyruvate (B1213749) kinase gene. pnas.orgnih.govresearchgate.net The rise in Xu5P levels after glucose administration not only activates ChREBP but also increases the synthesis of fructose (B13574) 2,6-bisphosphate, a potent activator of phosphofructokinase (PFK), thereby increasing glycolytic flux. wikipedia.orgresearchgate.netpnas.orgpnas.orgnih.gov

Role of 1-Deoxy-D-Xylulose 5-Phosphate (DXP) in Isoprenoid Biosynthesis (MEP Pathway)

1-Deoxy-D-xylulose 5-phosphate (DXP) is a pivotal intermediate in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an alternative metabolic route for the biosynthesis of isoprenoid precursors. wikipedia.orgnih.govechelon-inc.comnih.govresearchgate.net This pathway is found in most bacteria, photosynthetic eukaryotes (in plastids), and some other organisms, but is absent in humans, making it a target for antimicrobial and herbicidal development. wikipedia.orgechelon-inc.comnih.govoup.com

DXP as a Key Intermediate in Isoprenoid Precursor (IPP, DMAPP) Synthesis

The MEP pathway synthesizes the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). wikipedia.orgechelon-inc.comnih.govresearchgate.netoup.commdpi.comfrontiersin.orgnih.govpnas.orgrsc.org DXP is the first committed intermediate in this pathway. nih.govresearchgate.net It is formed from the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP). nih.govechelon-inc.comnih.govoup.comfrontiersin.orgnih.govrsc.orgnih.govmdpi.com IPP and DMAPP are then synthesized from DXP through a series of subsequent enzymatic reactions. nih.govresearchgate.netoup.comnih.govrsc.org These precursors are essential for the biosynthesis of a vast array of isoprenoid molecules, including carotenoids, chlorophylls (B1240455), hormones, and components of cell membranes and cell walls, which are crucial for the survival of organisms utilizing this pathway. wikipedia.orgnih.govechelon-inc.comresearchgate.netoup.commdpi.com DXP is also a precursor for the synthesis of vitamins B1 and B6 in some organisms. nih.gov

Significance of Isoprenoids in Biological Processes (e.g., Photosynthesis, Respiration, Hormones, Defense)

Isoprenoids, also known as terpenoids, are a large and diverse class of natural products essential for numerous biological functions in various organisms wikipedia.orgfrontiersin.orgcreative-proteomics.com. They are synthesized from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) wikipedia.orgfrontiersin.orgwikipedia.org. In plants and many bacteria, these precursors are primarily generated via the methylerythritol 4-phosphate (MEP) pathway, which utilizes DXP as an initial substrate wikipedia.orgfrontiersin.orgechelon-inc.com.

Isoprenoids are vital for:

Photosynthesis and Pigmentation: Carotenoids, which are isoprenoids, protect the photosynthetic apparatus by quenching reactive oxygen species and contribute to light harvesting creative-proteomics.com. The phytol (B49457) tail of chlorophylls is also isoprenoid-derived wikipedia.org.

Respiration: Ubiquinone (Coenzyme Q), an isoprenoid, is a critical electron carrier in the mitochondrial electron transport chain, playing a key role in cellular respiration and ATP production creative-proteomics.com. Plastoquinones function similarly in photosynthesis mdpi.com.

Hormones: Several plant hormones, including gibberellins (B7789140), abscisic acid (ABA), and cytokinins, are isoprenoid derivatives creative-proteomics.comresearchgate.netnih.gov. Sterols in plants are also synthesized from isoprenoid precursors creative-proteomics.com.

Defense: Many isoprenoids act as defense compounds against herbivores, pathogens, and environmental stresses. These include volatile organic compounds (VOCs) like monoterpenes and sesquiterpenes that can repel pests or attract their predators, and phytoalexins, which are antimicrobial compounds creative-proteomics.comresearchgate.netmdpi.comtandfonline.com. Isoprene (B109036) itself has been shown to enhance plant tolerance to heat and oxidative stresses mdpi.comtandfonline.com.

1-Deoxy-D-Xylulose 5-Phosphate Reductoisomerase (DXR) Activity

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as MEP synthase, is a key enzyme in the MEP pathway echelon-inc.com. It catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP) wikipedia.orgechelon-inc.comnih.gov. This reaction is the first committed step in the MEP pathway and is crucial for the subsequent biosynthesis of IPP and DMAPP wikipedia.orgnih.gov. DXR utilizes NADPH as a cofactor and requires a divalent cation like Mg2+ or Mn2+ for its activity nih.gov.

Research has focused on DXR activity due to its essential role in the MEP pathway, which is present in many pathogens but absent in humans, making it a potential target for antimicrobial drugs nih.govwikipedia.org. Studies have investigated the enzyme's kinetics and structure to understand its mechanism and facilitate the design of inhibitors nih.gov. For instance, crystal structures of DXR from Pseudomonas aeruginosa and Klebsiella pneumoniae have revealed conformational changes upon cofactor binding, providing insights for drug development nih.gov.

This compound as a Precursor for Vitamin Biosynthesis (Thiamin, Pyridoxine) in Bacteria

Beyond its role in isoprenoid synthesis, 1-deoxy-D-xylulose 5-phosphate (DXP), a derivative related to this compound, is a common precursor for the biosynthesis of thiamin (vitamin B1) and pyridoxine (B80251) (vitamin B6) in bacteria pnas.orgwikipedia.orgresearchgate.netnih.gov.

In the biosynthesis of thiamin in bacteria like Escherichia coli, the thiazole (B1198619) moiety of thiamin is derived from an oxidative condensation involving DXP, cysteine, and glycine (B1666218) or tyrosine nih.govasm.org. DXP synthase (DXS), the enzyme that produces DXP, catalyzes the initial step in this process nih.govasm.org.

For pyridoxine (vitamin B6) biosynthesis in bacteria such as Escherichia coli, DXP is one of the substrates used by the enzymes PdxA and PdxJ to synthesize pyridoxine 5'-phosphate (PNP), a precursor to pyridoxal (B1214274) phosphate (PLP), the active form of vitamin B6 caister.com. The pathway involves the condensation of DXP and 4-phosphohydroxy-L-threonine caister.com.

The involvement of DXP as a precursor highlights the central metabolic importance of this this compound derivative in bacterial physiology, linking carbohydrate metabolism to the production of essential cofactors and molecules.

Clinical and Health Implications of D Xylulose Metabolism

D-Xylulose in Inherited Metabolic Disorders

This compound is involved in metabolic pathways that, when disrupted by enzyme deficiencies, can lead to inherited disorders.

Relevance to Pentosuria (Essential Pentosuria, L-Xylulosuria)

Essential pentosuria is an inborn error of metabolism characterized by the excretion of significant amounts of L-xylulose in the urine. mhmedical.com This benign condition results from a defect in the glucuronic acid oxidation pathway. mhmedical.com In this pathway, D-glucuronic acid is converted through a series of reactions to L-xylulose. mhmedical.com Normally, L-xylulose is then converted to xylitol (B92547) and subsequently to this compound, which can be phosphorylated to enter the pentose (B10789219) phosphate (B84403) pathway. mhmedical.com In pentosuria, the failure to convert L-xylulose to xylitol leads to the accumulation of L-xylulose. pnas.org While this compound is an intermediate in a related pathway, the primary accumulation in essential pentosuria is of its stereoisomer, L-xylulose. mhmedical.com Pentosuria is primarily observed in individuals of Ashkenazi Jewish ancestry and is inherited in an autosomal-recessive manner. mhmedical.com Historically, the presence of L-xylulose in urine, being a reducing sugar, could be mistaken for glucose, leading to a misdiagnosis of diabetes. wikipedia.orgwikipedia.org However, glucose metabolism is normal in individuals with pentosuria. wikipedia.org

Deficiency of L-Xylulose Reductase and Xylitol Dehydrogenase

Essential pentosuria is caused by a deficiency in the enzyme L-xylulose reductase (also known as dicarbonyl/L-xylulose reductase). wikipedia.orgwikipedia.org This enzyme catalyzes the conversion of L-xylulose to xylitol, utilizing NADP+ as a cofactor. wikipedia.org A reduced activity of this enzyme, specifically the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP)-linked xylitol dehydrogenase, is the basic fault in essential pentosuria. mhmedical.com This deficiency blocks the conversion of L-xylulose to xylitol in the glucuronic acid oxidation pathway, leading to L-xylulose accumulation. mhmedical.comnih.gov Xylitol dehydrogenase also plays a role in converting xylitol to this compound in mammals. nih.govnih.gov Deficiency in enzymes involved in xylitol metabolism can impact the production of this compound from xylitol.

Implications for Ribose 5-Phosphate Isomerase and Transaldolase Deficiencies

This compound is converted to this compound 5-phosphate, which is an intermediate in the pentose phosphate pathway. mhmedical.comnih.gov Inherited metabolic disorders affecting enzymes within or related to the pentose phosphate pathway can have implications for this compound metabolism and the levels of related pentose phosphates. Ribose 5-phosphate isomerase deficiency and transaldolase deficiency are two such disorders. foodb.ca Ribose 5-phosphate isomerase catalyzes the interconversion of ribose 5-phosphate and ribulose 5-phosphate, both pentose phosphates involved in the pathway that this compound 5-phosphate enters. wikipedia.org Transaldolase is another enzyme in the non-oxidative phase of the pentose phosphate pathway, involved in the interconversion of sugars. nih.gov Deficiencies in these enzymes can lead to the accumulation of specific pentose phosphates and related sugar alcohols (pentitols), and the pathway that processes this compound 5-phosphate can be affected. foodb.canih.gov Elevated levels of this compound, ribose, ribitol, and arabitol may be observed in the urine during states of ribose 5-phosphate isomerase deficiency. nih.gov

This compound as a Biomarker or Indicator in Diagnostic Tests

While this compound itself is not typically measured directly as a primary biomarker in common diagnostic tests, its metabolic precursor, D-xylose, is used in a test that indirectly reflects on the integrity of the small intestine, where D-xylose is absorbed and subsequently enters metabolic pathways that can involve conversion to this compound.

D-Xylose Absorption Test (Indirect relevance to this compound metabolism)

The D-xylose absorption test is a medical test used to assess the absorptive function of the proximal small intestine. wikipedia.orgontosight.ai D-xylose is a monosaccharide that does not require enzymatic digestion before absorption, relying instead on intact intestinal mucosa for uptake. wikipedia.orgksu.edu.sa Following oral administration of a standard dose of D-xylose, its levels are measured in blood and/or urine. testing.comdroracle.ai Reduced levels of D-xylose in blood and urine can indicate impaired absorption due to conditions affecting the small intestinal mucosa. testing.com While the test directly measures D-xylose absorption, the subsequent metabolism of absorbed D-xylose involves its conversion to this compound by xylose reductase, which then enters the pentose phosphate pathway. nih.govontosight.ai Therefore, while the test is an indicator of intestinal absorption, the metabolic fate of the absorbed D-xylose includes conversion to this compound.

Assessment of Small Intestine Integrity and Function

The D-xylose absorption test is used to help determine if malabsorption is due to a problem with the small intestine itself, as opposed to issues with digestion (e.g., pancreatic enzyme deficiency). testing.comcsjmu.ac.in Impaired absorption of D-xylose occurs in conditions that cause flattening of the intestinal villi, such as celiac disease and tropical sprue. ksu.edu.saksu.edu.sa Low levels of D-xylose in blood and urine after the test suggest poor absorption and can indicate dysfunction of the small intestine. testing.comkaiserpermanente.org The test helps to differentiate between intestinal malabsorption syndromes and conditions like pancreatitis, where D-xylose absorption would typically be normal. csjmu.ac.in Although historically used, the D-xylose absorption test has largely been replaced by more specific tests for conditions like celiac disease in modern clinical practice due to its limited sensitivity and specificity. wikipedia.orgdroracle.ai

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5289590 |

| L-Xylulose | 22253 |

| D-Xylose | 135191 |

| Xylitol | 6912 |

| L-Xylulose Reductase | N/A |

| Xylitol Dehydrogenase | N/A |

| Ribose 5-Phosphate Isomerase | N/A |

| Transaldolase | N/A |

| This compound 5-phosphate | N/A |

| Ribose 5-phosphate | 77982 |

| Ribulose 5-phosphate | N/A |

| D-Glucuronic acid | 104 |

| D-Arabitol | 7580 |

| Ribitol | 57857869 |

Note: PubChem CIDs for enzymes (L-Xylulose Reductase, Xylitol Dehydrogenase, Ribose 5-Phosphate Isomerase, Transaldolase) and some intermediates (this compound 5-phosphate, Ribulose 5-phosphate) are not directly available as single compound entries in PubChem in the same way as small molecules. Enzyme entries typically relate to protein sequences or genes.

Data Tables

Based on the search results, specific quantitative data suitable for interactive data tables within the constraints of this response are limited. However, the D-xylose absorption test section provides some typical values that could be presented in a table format to illustrate normal and abnormal results.

Example Data Representation (based on search results):

| Test Parameter | Normal Result (Adults, 25g oral dose) | Indication of Malabsorption | Source(s) |

| Urinary Excretion of D-Xylose (5 hours) | Approximately 4.5 g or 25% of dose wikipedia.orgksu.edu.saksu.edu.sa | Decreased excretion wikipedia.orgksu.edu.sa | wikipedia.orgksu.edu.saksu.edu.sa |

| Blood D-Xylose Level (2 hours) | Above 20 mg/dL droracle.aicsjmu.ac.in | Low levels testing.comcsjmu.ac.inkaiserpermanente.org | testing.comdroracle.aicsjmu.ac.inkaiserpermanente.org |

Potential Therapeutic Strategies Involving this compound Metabolism

The metabolism of this compound and its related compounds has garnered interest for its potential in developing novel therapeutic strategies. Understanding how this compound is processed within the body and its involvement in key metabolic pathways can reveal targets for intervention in various disease states. ontosight.ai

Modulation of Metabolic Disorders

This compound is an intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route parallel to glycolysis. The PPP is vital for generating NADPH and pentoses, which are essential for processes like nucleic acid synthesis, fatty acid synthesis, and maintaining cellular redox balance. ontosight.ai this compound is converted to xylulose 5-phosphate (Xu5P), which then enters the non-oxidative phase of the PPP. ontosight.aiwikipedia.org

Xu5P plays a significant role in regulating glycolysis through its interaction with the bifunctional enzyme PFK2/FBPase2. wikipedia.org Specifically, Xu5P activates protein phosphatase, which subsequently dephosphorylates PFK2/FBPase2. wikipedia.org This action inactivates the FBPase2 activity and activates the PFK2 activity, leading to increased production of fructose (B13574) 2,6-bisphosphate and ultimately upregulating glycolysis. wikipedia.org

Beyond its role as a PPP intermediate, Xu5P has also been reported to influence gene expression, particularly by promoting the ChREBP transcription factor in a well-fed state, although more recent studies suggest D-glucose-6-phosphate might be more essential for ChREBP activation in response to glucose. wikipedia.org ChREBP is a transcription factor that activates genes involved in lipogenesis, such as acetyl coenzyme A carboxylase (ACC) and fatty acid synthase (FAS), thereby stimulating hepatic lipogenesis. nih.gov

This compound is also produced from the reduction of D-xylitol, a sugar alcohol. researchgate.net In the liver, xylitol is metabolized to Xu5P via this compound by the action of NAD-dependent xylitol dehydrogenase and this compound kinase. researchgate.net This metabolic link between xylitol and Xu5P highlights how dietary factors can influence Xu5P levels and potentially impact metabolic processes like lipogenesis. nih.govresearchgate.net Studies in rats fed a high-fat diet demonstrated that xylitol intake suppressed visceral fat accumulation and reduced plasma insulin (B600854) and lipid concentrations, suggesting a potential benefit in preventing obesity and metabolic abnormalities. nih.gov While gene expression levels of ChREBP and lipogenic enzymes were higher in the liver of xylitol-fed rats, the expression of fatty acid oxidation-related genes was also significantly increased, indicating a complex modulation of lipid metabolism. nih.gov

D-xylulokinase (XK), the enzyme that phosphorylates this compound to Xu5P, is the final enzyme in the glucuronate-xylulose pathway in mammals. nih.gov It is primarily active in the liver and kidneys and is considered a key regulator of Xu5P levels. nih.gov Given Xu5P's role in regulating glucose metabolism and lipogenesis, XK is of potential biomedical importance for controlling metabolic diseases. nih.gov Research has shown that human XK is highly selective for this compound and can be inhibited by compounds like 5-deoxy-5-fluoro-D-xylulose. nih.gov Inhibiting XK could provide a means to clarify its precise roles in sugar metabolism, lipogenesis, and metabolic disease, potentially offering a therapeutic avenue. nih.gov

Anti-microbial and Anti-malarial Targets (via DXP pathway inhibition)

This compound is indirectly linked to potential anti-microbial and anti-malarial strategies through its precursor, 1-deoxy-D-xylulose 5-phosphate (DXP). DXP is a crucial intermediate in the non-mevalonate isoprenoid biosynthesis pathway, also known as the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. wikipedia.orgnih.gov This pathway is essential for the production of isoprenoids in many bacteria, plants, and apicomplexan parasites, including Plasmodium falciparum, the causative agent of malaria. wikipedia.orgnih.govcore.ac.ukacs.org Importantly, the MEP pathway is absent in humans, making its enzymes attractive targets for the development of selective anti-infective agents. nih.govcore.ac.ukacs.orgfrontiersin.org

DXP is synthesized from pyruvate (B1213749) and D-glyceraldehyde 3-phosphate by the enzyme DXP synthase (DXPS). wikipedia.orgfrontiersin.orgnih.gov DXP sits (B43327) at a metabolic branchpoint, feeding into the biosynthesis of essential compounds like isoprenoids and the vitamins thiamin diphosphate (B83284) (ThDP) and pyridoxal (B1214274) phosphate (PLP). wikipedia.orgfrontiersin.orgnih.govacs.org These products are critical for numerous cellular processes in bacteria and parasites. frontiersin.orgnih.gov

The MEP pathway, starting with DXPS, is essential for bacterial growth and survival and plays a role in virulence during infection, highlighting its potential as an antimicrobial target. plos.org Inhibiting DXPS can impair multiple essential metabolic pathways simultaneously. acs.org Research has explored inhibitors targeting DXPS as potential antibacterial agents. frontiersin.orgnih.govasm.orgnih.govrsc.org For example, butyl acetylphosphonate (BAP) is a DXPS inhibitor that has shown antibacterial efficacy, although its potency can be dependent on the growth medium. plos.orgresearchgate.net Studies in uropathogenic Escherichia coli (UPEC) suggest that inhibiting DXPS can hinder bacterial adaptation to the host environment, such as the nutrient-limited conditions in the urinary tract. nih.govasm.orgnih.gov Combining DXPS inhibitors with inhibitors of other pathways, like CoA biosynthesis, has shown synergy against UPEC, suggesting potential for combination therapies. nih.govnih.gov

The second enzyme in the MEP pathway, DXP reductoisomerase (DXR, also known as IspC), is another key target for anti-infective drugs, particularly against malaria. nih.govtaylorandfrancis.comresearchgate.netguidetopharmacology.org Plasmodium falciparum relies solely on the MEP pathway for isoprenoid biosynthesis, which occurs in its apicoplast organelle. nih.govcore.ac.ukfrontiersin.org Inhibitors of DXR, such as fosmidomycin (B1218577) and its derivative FR-900098, have demonstrated potent anti-malarial activity in vitro and in murine models. nih.govtaylorandfrancis.comnih.gov Fosmidomycin inhibits PfDXR, the Plasmodium falciparum DXR, and has been used clinically, although limitations exist regarding its absorption, half-life, and toxicity at higher doses. frontiersin.orgresearchgate.net FR-900098, which differs slightly from fosmidomycin, has shown approximately twice the efficacy of fosmidomycin against cultured P. falciparum parasites and has been investigated for further preclinical and clinical development. nih.govnih.gov The effectiveness of DXR inhibitors against P. falciparum underscores the MEP pathway as a validated and promising target for novel antimalarial drugs. researchgate.netdovepress.com

Biotechnological and Industrial Applications

Metabolic Engineering for D-Xylulose Production

While this compound itself is often an intermediate rather than a final product in biotechnological processes, metabolic engineering plays a crucial role in facilitating its formation and subsequent conversion. In the context of utilizing D-xylose, a major component of lignocellulosic biomass, microorganisms are engineered to efficiently convert it into this compound. This conversion is typically catalyzed by xylose isomerase. tandfonline.com Engineered Saccharomyces cerevisiae strains, for instance, have been developed to metabolize D-xylose, which involves its isomerization to this compound. tandfonline.com Some engineered yeast strains deficient in transketolase activity have been observed to accumulate this compound 5-phosphate intracellularly and release pentose (B10789219) sugars, including this compound, into the growth medium. asm.org Additionally, synthetic pathways have been designed for the assimilation of D-xylose into value-added chemicals, proceeding via the isomerization of D-xylose to this compound. acs.org

This compound as an Intermediate for Value-Added Compound Production

This compound, particularly in its phosphorylated form, serves as a critical intermediate in pathways leading to the biosynthesis of various valuable compounds.

Biosynthesis of this compound 5-Phosphate

This compound 5-phosphate (this compound-5-P) is a key intermediate in the pentose phosphate (B84403) pathway. wikipedia.org It is formed from ribulose-5-phosphate through the action of ribulose-5-phosphate epimerase. wikipedia.org In the non-oxidative branch of the pentose phosphate pathway, this compound 5-phosphate acts as a donor of two-carbon ketone groups in transketolase reactions. wikipedia.org

Beyond its role in the pentose phosphate pathway, this compound 5-phosphate can be synthesized from D-xylose. This conversion typically involves the isomerization of D-xylose to this compound by xylose isomerase, followed by the phosphorylation of this compound to this compound 5-phosphate catalyzed by xylulokinase. tandfonline.comnih.gov A minimized two-enzyme cascade system has also been developed for the biosynthesis of this compound 5-phosphate from D-xylose and polyphosphate, leveraging the promiscuous activity of certain xylulokinases on polyphosphate for in situ ATP regeneration. nih.gov This two-enzyme system, utilizing xylose isomerase and a specific xylulokinase, has demonstrated the ability to produce significant concentrations of this compound 5-phosphate from D-xylose and polyphosphate. nih.gov

Engineering Microorganisms for D-Xylose/D-Xylulose Utilization

Engineering microorganisms, notably Escherichia coli and Saccharomyces cerevisiae, for efficient D-xylose and this compound utilization is crucial for the sustainable production of biofuels and biochemicals from lignocellulosic feedstocks. tandfonline.comasm.orgtandfonline.com The natural ability of E. coli to metabolize D-xylose has made it a favored host for developing engineered microbial cell factories. tandfonline.com In many engineered strains, the introduced or enhanced xylose metabolic pathways convert D-xylose to this compound, which is then phosphorylated to this compound 5-phosphate to enter the central metabolic pathways, such as the pentose phosphate pathway and glycolysis. tandfonline.com Strategies involve the expression of xylose isomerase and xylulokinase genes to facilitate this conversion. tandfonline.com For example, expressing xylose reductase and xylitol (B92547) dehydrogenase from Pichia stipitis along with overexpressing endogenous xylulose kinase in S. cerevisiae has been explored to improve xylose metabolism. tandfonline.com Deletion of the endogenous xylulokinase gene has also been shown to impact the product profile in engineered yeast strains utilizing this compound 5-phosphate. asm.org Synthetic pathways for D-xylose assimilation have also been implemented in E. coli, involving the conversion to this compound and subsequent phosphorylation. acs.org

Engineering of DXS for Enhanced Isoprenoid Biosynthesis

1-Deoxy-D-xylulose 5-phosphate synthase (DXS) is a key enzyme in the methylerythritol 4-phosphate (MEP) pathway, which is responsible for the biosynthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors of isoprenoids (terpenoids). plos.orgmdpi.comfrontiersin.org DXS catalyzes the first committed step of the MEP pathway, converting pyruvate (B1213749) and glyceraldehyde 3-phosphate to 1-deoxy-D-xylulose 5-phosphate (DXP). mdpi.comfrontiersin.org This step is often considered a rate-limiting step in the pathway. mdpi.comfrontiersin.orgbiorxiv.org Engineering of DXS is a significant strategy to enhance the flux through the MEP pathway and consequently increase the production of various isoprenoids. plos.orgfrontiersin.orgbiorxiv.orgrsc.orgasm.orgmdpi.comfrontiersin.orgnih.govresearchgate.netdiva-portal.org

Overexpression Strategies for Terpenoid Production

Overexpression of the dxs gene, encoding DXS, is a widely used approach to enhance isoprenoid and terpenoid production in various organisms, including bacteria like E. coli and plants. plos.orgfrontiersin.orgbiorxiv.orgrsc.orgasm.orgmdpi.comfrontiersin.orgnih.govresearchgate.netdiva-portal.orgigem.org Increased levels of DXS can lead to a higher flux through the MEP pathway, providing more precursors (IPP and DMAPP) for downstream terpenoid synthases. biorxiv.orgrsc.org Studies have shown that overexpression of exogenous DXS from prokaryotic origins can increase the biosynthesis of carotenoids and ubiquinone in E. coli. plos.org Coexpression of DXS with other downstream enzymes in the MEP pathway has been demonstrated to improve the yield of various terpenoids, such as taxadiene, lycopene, sesquiterpenes, monoterpenes, diterpenes, β-carotene, and zeaxanthin (B1683548) in E. coli. plos.org In plants like tobacco, overexpression of DXS has resulted in increased content of monoterpenoids and sesquiterpenoids like linalool (B1675412) and caryophyllene. mdpi.comfrontiersin.org Overexpression of DXS alone or in combination with other MEP pathway genes like dxr (encoding DXP reductoisomerase) and idi (encoding isopentenyl diphosphate isomerase) has been shown to significantly enhance isoprene (B109036) production in E. coli and Bacillus subtilis. asm.orgnih.govdiva-portal.org The order of gene expression in polycistronic operons containing dxs, dxr, and idi has also been found to influence isoprene production levels. nih.gov

Site-Directed Mutagenesis to Improve DXS Activity

Research on poplar DXS (PtDXS) has involved site-directed mutagenesis to investigate the role of specific residues in binding ThDP and IPP and to improve enzymatic activity by reducing inhibition. plos.orgnih.gov For instance, mutations at alanine (B10760859) residues Ala-147 and Ala-352, which are conserved in bacterial and plant DXS enzymes, have been studied. plos.orgnih.gov Mutating Ala-147 and Ala-352 to glycine (B1666218) (A147G, A352G, and the double mutant A147G/A352G) showed varying effects on enzyme kinetics and inhibition by IPP. plos.orgnih.gov While some mutations increased the catalytic rate (kcat), they could also increase the Michaelis constant (Km) for ThDP, potentially reducing catalytic efficiency (kcat/Km). plos.orgnih.gov However, the double mutant A147G/A352G PtDXS demonstrated reduced inhibition by IPP compared to the wild-type enzyme, indicated by a higher inhibition constant (Ki). plos.orgnih.gov This provides a proof of concept that site-directed mutagenesis can be used to engineer DXS with reduced feedback inhibition, potentially overcoming a limitation in achieving improved MEP pathway flux for industrial applications. plos.org

Analytical Methodologies for D Xylulose and Its Metabolites

High-Performance Liquid Chromatography (HPLC) for D-Xylulose Detection

HPLC is a widely used technique for the separation and quantification of carbohydrates, including this compound. Various column types and detection methods are employed depending on the specific analytical needs and the complexity of the sample matrix. For the analysis of sugars and sugar alcohols like D-xylitol, HPLC methods often utilize columns such as amino-based carbohydrate columns, HPX-87H organic acid columns, TSK amide 80 columns, and ion-exclusion columns. ijbs.com Detection methods can include UV detection (often after derivatization), electrochemical detection, refractive index (RI) detection, and evaporative light-scattering (ELS) detection. ijbs.com

RI and ELS detection are commonly used for detecting sugar alcohols like D-xylitol, though they are generally less sensitive. ijbs.com Typical detection limits for RI and ELS methods for D-xylitol are in the range of 0.05 - 1.2 µ g/injection . ijbs.com For enhanced sensitivity, particularly when analyzing this compound or its phosphorylated forms, pre-column derivatization techniques coupled with more sensitive detectors like fluorescence or UV are often employed.

HPLC has been successfully applied to measure xylulose directly in fermentation substrates, providing a method for the direct determination of xylose isomerase activity in lignocellulose hydrolysates. researchgate.net In such applications, ion exchange columns have been used for separation. researchgate.net

Pre-column Derivatization Techniques

Pre-column derivatization is frequently necessary for the sensitive detection of carbohydrates like this compound by HPLC, especially when using UV or fluorescence detectors. This process involves chemically modifying the sugar molecule before it is injected into the HPLC system, typically to introduce a detectable chromophore or fluorophore.

One approach involves the derivatization of carbonyl-containing compounds, such as the dephosphorylated form of DXP, 1-deoxy-D-xylulose (DX), with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netresearchgate.net This method has been used to measure the steady-state kinetic parameters of 1-deoxy-D-xylulose-5-phosphate synthase (DXS). researchgate.net The derivatization with DNPH is typically performed in an acidic solution. researchgate.netresearchgate.net Optimal conditions for DNPH derivatization of DXP (after dephosphorylation) have been reported, including using 1.5% perchloric acid, a reaction temperature of 37 °C for 60 minutes, and a molar ratio of DNPH to DXP of 6:1. researchgate.net The resulting hydrazones can then be separated and detected by HPLC. researchgate.netresearchgate.net

Another fluorescent derivatization reagent used for 1-deoxy-D-xylulose is 2-anthranilic acid. nih.gov This method involves derivatizing the enzymatic product, 1-deoxy-D-xylulose, followed by separation on a phenyl column and fluorescence detection at an excitation wavelength of 320 nm and an emission wavelength of 425 nm. nih.gov This assay demonstrated a linear response between 5 and 200 ng of 1-deoxy-D-xylulose and was successfully applied to measure DXS activity in recombinant E. coli. nih.gov

For the determination of DXS activity by quantifying its substrate pyruvate (B1213749) (an α-ketoacid), pre-column derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) has been used. researchgate.netnih.gov This reaction, performed in an acidic aqueous medium, forms a quinoxalinone derivative that can be detected by HPLC-UV. researchgate.netnih.gov Optimal conditions for DMB derivatization of pyruvate include a pH of 1.0, a reaction temperature of 80 °C for 60 minutes, and a molar ratio of DMB to pyruvate of 10:1. researchgate.netnih.gov This method has a detection limit of 0.05 µM and a linear range of 0.002–1.0 mM for pyruvate. researchgate.netnih.gov

Pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) is also a common technique for the analysis of neutral and acidic sugars by HPLC, enhancing selectivity and sensitivity. nih.gov While this method is broadly applicable to sugar profiling, specific conditions need optimization depending on the sugar mixture and column chemistry. nih.gov

Fluorometric Assays for DXP Synthase Activity

Fluorometric assays offer a sensitive approach for measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), the enzyme that catalyzes the formation of 1-deoxy-D-xylulose 5-phosphate (DXP) from pyruvate and D-glyceraldehyde 3-phosphate. nih.govwikipedia.org

One reported fluorometric end-point assay for DXS activity is based on the reaction of the product, 1-deoxy-D-xylulose 5-phosphate (DXP), with 3,5-diaminobenzoic acid in an acidic medium. nih.govresearchgate.net This reaction forms a highly fluorescent quinaldine (B1664567) derivative. nih.govresearchgate.net The emitted fluorescence increases linearly with reaction time and with the concentration of DXS. nih.gov The increase in fluorescence intensity has been shown to correlate well with the amount of DXP formed, as determined radiometrically. nih.gov This assay has a sensitivity similar to that of previously described radiometric methods and is useful for the functional characterization of DXS and the screening of DXS inhibitors. nih.gov The fluorescent quinidine (B1679956) derivative formed in this assay produces an emission spectrum with maximum intensity at 510 nm when using an excitation wavelength of 396 nm. researchgate.net

While sensitive, the interference of D-glyceraldehyde 3-phosphate (D-GAP), a substrate of DXS, needs to be considered when using this method. researchgate.net

Gas Chromatography (GC) and LC-MS for Related Metabolites (e.g., Xylitol (B92547), Pentitols)

Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of this compound and its related metabolites, particularly sugar alcohols like xylitol and other pentitols. These methods often provide high sensitivity and specificity.

GC-based methods are established for the detection of D-xylitol in various matrices. ijbs.com However, sugars and sugar alcohols are typically not volatile and require derivatization before GC analysis, commonly involving silylation or acetylation.

LC-MS methods are also utilized for the analysis of D-xylitol and other low molecular weight carbohydrates and sugar alcohols. ijbs.com LC-MS offers the advantage of mass-based detection, providing structural information and high specificity, which is particularly useful for analyzing complex biological samples.

Pentitols, which are sugar alcohols derived from pentoses, include xylitol, arabitol, and ribitol. bmrb.io PubChem lists several CIDs for compounds identified as pentitols or related structures, such as 1,2,3,4,5-Pentahydroxypentane (a general term for pentitols) nih.gov, Xylitol nih.govfishersci.nofishersci.ca, Arabitol mycocentral.eu, and 3-deoxypentitol uni.lu. These compounds can be analyzed by GC and LC-MS, often requiring appropriate chromatographic separation and mass detection parameters.

Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays are commonly used to measure the activity of enzymes involved in this compound metabolism, often by monitoring the change in absorbance of a coenzyme or a coupled reaction product.

For enzymes that utilize or produce NAD(P)H, activity can be measured by monitoring the change in absorbance at 340 nm. creative-enzymes.comacs.org For example, this compound reductase (EC 1.1.1.9), an enzyme that oxidizes xylitol to this compound using NAD+, can have its activity measured by following the reduction of NAD+ at 260 nm or the oxidation of NADH at 340 nm. creative-enzymes.com This enzyme is involved in the assimilation of xylose in some organisms and is related to the pentose (B10789219) and glucuronate interconversion pathway. creative-enzymes.com

Spectrophotometric coupled assays are also used to measure the activity of DXP synthase. biorxiv.orgnih.govoup.comcornell.eduexlibrisgroup.comnih.gov In a coupled assay for DXS, the product DXP is often converted by a subsequent enzyme, such as DXP reductoisomerase (IspC), in a reaction that involves the oxidation of NADPH to NADP+. acs.orgu-szeged.hu The decrease in NADPH absorbance at 340 nm is then monitored to determine DXS activity. acs.orgu-szeged.hu This type of assay has been used to evaluate the potency of DXS inhibitors. acs.orgnih.gov For instance, the activity of recombinant E. coli DXS has been measured using a coupled assay with DXP reductoisomerase by monitoring NADPH absorbance at 340 nm. acs.org

A novel spectrophotometric assay has also been developed to determine the activity and inhibition of Pseudomonas aeruginosa DXP synthase. oup.comcornell.eduexlibrisgroup.com

Spectrophotometric methods can also be used for the determination of specific compounds like D-xylose, which can be isomerized to this compound, using enzymatic assay kits that monitor absorbance changes.

Here is a table summarizing some of the analytical methods discussed:

| Analytical Method | Analyte(s) | Common Detection Method(s) | Notes | Relevant Section |

| HPLC | This compound, Xylitol, Pentitols, Sugars | RI, ELS, UV (with derivatization) | Requires suitable columns for separation. | 8.1, 8.3 |

| HPLC with Pre-column Derivatization | This compound, DX, Pyruvate, Sugars | UV, Fluorescence | Enhances sensitivity and selectivity. Examples: DNPH, 2-anthranilic acid, DMB, PMP. | 8.1.1 |

| Fluorometric Assay | DXP (product of DXS) | Fluorescence | Sensitive, often uses 3,5-diaminobenzoic acid reaction. | 8.2 |

| GC | Xylitol, Pentitols, Low MW Carbohydrates | Various detectors | Requires derivatization for volatility. | 8.3 |

| LC-MS | Xylitol, Pentitols, Low MW Carbohydrates | Mass Spectrometry | Provides structural information, high specificity. | 8.3 |

| Spectrophotometric Assay (Enzyme Activity) | Enzymes involved in this compound metabolism (e.g., this compound reductase, DXS) | UV-Vis (monitoring NAD(P)H or coupled reaction) | Often coupled assays to monitor coenzyme changes. | 8.4 |

Regulation and Gene Expression of D Xylulose Metabolic Pathways

Genetic Regulation of D-Xylose/D-Xylulose Metabolism in Microorganisms (e.g., E. coli Xyl Operon)

In Escherichia coli K-12, the metabolism of D-xylose, which is converted to D-xylulose, is primarily controlled by the xyl operon. This operon consists of genes responsible for xylose transport and metabolism, organized into two main transcriptional units: xylAB and xylFGHR. The xylAB genes encode xylose isomerase (XylA), which converts D-xylose to this compound, and xylulokinase (XylB), which phosphorylates this compound to this compound 5-phosphate, allowing it to enter the pentose (B10789219) phosphate (B84403) pathway. asm.orgd-nb.infoasm.org The xylFGHR genes are involved in xylose transport and regulation. asm.org These operons are governed by specific promoter regions, PA and PF, respectively. asm.orgnih.gov An additional weak promoter, PR, is specific for the regulatory gene xylR. asm.orgnih.gov

Role of XylR as a Transcriptional Activator

XylR acts as a transcriptional activator for the xyl operons (xylAB and xylFGHR). asm.orgd-nb.infonih.gov This protein is a sugar-responsive transcription factor that, in the presence of D-xylose, undergoes a conformational change enabling it to bind to the promoter regions of the xyl operons and induce their expression. d-nb.inforesearchgate.net XylR shares similarities with the LacI-repressor family and is considered an AraC-type positive regulator. researchgate.netresearchgate.netoup.com The activation of xyl operon transcription by XylR is enhanced by the presence of D-xylose. asm.orgnih.gov

Promoter Regions and Binding Sites (e.g., IA, IF)

The regulation of the xyl operons involves specific DNA binding sites for XylR within the promoter regions. In E. coli, XylR binds to at least two DNA regions, designated IA and IF, each containing a direct repeat. asm.orgnih.govnih.gov These binding sites are located just upstream of the promoter consensus sequences (-35). nih.gov The IA site is also flanked by a cyclic AMP receptor protein (CRP)-binding site. asm.orgnih.gov XylR is likely to interact with the IA and IF sites as a dimer. asm.orgnih.gov Studies using atomic force microscopy have shown that a XylR dimer can bind to a single promoter site or to both IA and IF sites, potentially creating a DNA loop. researchgate.net High-affinity binding of XylR to the IA and IF operator sites requires the presence of D-xylose. researchgate.netoup.com In the presence of D-xylose, XylR binds to its operator sites with dissociation constants (Kd) of approximately 25 nM and 33 nM for IF and IA, respectively. researchgate.netoup.com

Glucose Repression and D-Xylose Activation

The expression of the xyl operons is subject to carbon catabolite repression (CCR), primarily by glucose. d-nb.infoasm.orgnih.govresearchgate.net In the presence of glucose, the uptake of other sugars like D-xylose is inhibited, leading to diauxic growth where glucose is consumed first. d-nb.info Glucose repression of the PA and PF promoters occurs while the PR promoter, specific for xylR, is not regulated by sugars. asm.orgnih.govnih.gov When glucose is depleted, intracellular cyclic AMP (cAMP) levels increase, leading to the formation of the CRP-cAMP complex, which alleviates glucose-mediated CCR. asm.orgresearchgate.net Subsequently, D-xylose binds to and activates XylR, which, in conjunction with the CRP-cAMP complex, triggers the transcription of the xylAB and xylFGHR operons. asm.orgresearchgate.net Mutations in xylR can lead to increased expression of xyl genes and faster D-xylose consumption, even in the presence of glucose, indicating a release of carbon catabolite repression. d-nb.infopnas.org While glucose represses xylose metabolism, D-xylose also exhibits a reciprocal, albeit weaker, repression on the expression of L-arabinose metabolic genes through XylR. asm.org

Regulation of 1-Deoxy-D-Xylulose 5-Phosphate Synthase (DXS) Gene Expression in Plants

1-Deoxy-D-xylulose 5-phosphate synthase (DXS) is the first and a key regulatory enzyme in the methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoids in plant plastids. wikipedia.orgnih.govoup.comoup.comebi.ac.ukmdpi.comresearchgate.netmdpi.com DXS catalyzes the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form DXP. wikipedia.orgmdpi.com In plants, DXS is typically encoded by a small gene family, with members often belonging to different phylogenetic groups. nih.govoup.comoup.comresearchgate.netmdpi.comnih.govresearchgate.net

Differential Gene Expression Patterns